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molecular formula C19H12F4N4O2 B1684354 VX-702 CAS No. 745833-23-2

VX-702

Cat. No. B1684354
M. Wt: 404.3 g/mol
InChI Key: FYSRKRZDBHOFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461345B2

Procedure details

Triphosgene (38.87 g, 0.1276 mol, 0.9 eq) and Compound 9 (51.14 g, 0.1412 mo, 1 eq.) were charged to a reactor. Anhydrous THF (486 mL, 9.5 vol) was then added and the clear solution was cooled to −30±5° C. Diisopropylethylamine (73.79 mL, 0.424 mol, 3.0 eq) in THF (103 mL, 2.5 vol) was charged to the reactor keeping the temperature below −20° C. After addition, the reaction mixture was warmed to 20±3° C. The mixture was stirred for 2 hours and was then filtered through Celite®, and the cake was rinsed with THF (767 mL, 15 vol). The filtrate was cooled to −30° C. and anhydrous NH3 (3 equiv.) added. The resulting white slurry was purged with N2 and warmed up to 20±3° C. for 1 hour. The reaction mixture was then cooled to 0±5° C. for 30 minutes. The mixture was again filtered and the reactor was rinsed with THF (255 mL, 5 vol). The cake was rinsed with H2O (255 mL, 5.0 vol) followed by 1N H2SO4 (10 vol). The solid was then transferred to a vacuum oven and dried at 35±3° C. to give the title Compound, 10, as a white solid. (1H NMR, 500 MHz; DMSO-d6) δ 7.97 (d, 1H), 7.85 (s, 1H), 7.56 (quin, 1H), 7.45 (q, 1H), 7.40 (s, 2H), 7.28 (t, 3H), 7.15 (td, 1H), 7.06 (d, 1H).
Quantity
38.87 g
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
51.14 g
Type
reactant
Reaction Step One
Quantity
73.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
486 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[N:29]=[C:28]([NH:30][C:31]2[C:36]([F:37])=[CH:35][CH:34]=[CH:33][C:32]=2[F:38])[CH:27]=[CH:26][C:22]=1[C:23](O)=[O:24].C([N:42](C(C)C)CC)(C)C.[NH3:48]>C1COCC1>[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[C:21]1[N:29]=[C:28]([N:30]([C:31]2[C:36]([F:37])=[CH:35][CH:34]=[CH:33][C:32]=2[F:38])[C:5]([NH2:42])=[O:11])[CH:27]=[CH:26][C:22]=1[C:23]([NH2:48])=[O:24]

Inputs

Step One
Name
Quantity
38.87 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Compound 9
Quantity
51.14 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=C(C(=O)O)C=CC(=N1)NC1=C(C=CC=C1F)F
Step Two
Name
Quantity
73.79 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
103 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
486 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −20° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 20±3° C
FILTRATION
Type
FILTRATION
Details
was then filtered through Celite®
WASH
Type
WASH
Details
the cake was rinsed with THF (767 mL, 15 vol)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
The resulting white slurry was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 20±3° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0±5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was again filtered
WASH
Type
WASH
Details
the reactor was rinsed with THF (255 mL, 5 vol)
WASH
Type
WASH
Details
The cake was rinsed with H2O (255 mL, 5.0 vol)
CUSTOM
Type
CUSTOM
Details
dried at 35±3° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=C(C(=O)N)C=CC(=N1)N(C(=O)N)C1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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